B1576563 Galensin

Galensin

Cat. No.: B1576563
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Galensin (IUPAC name: 3-[(4R,5S)-4,5-dihydroxy-2-oxopentyl]benzoic acid) is a synthetic small-molecule compound primarily investigated for its anti-inflammatory and immunomodulatory properties. Characterized by a benzoic acid core substituted with a dihydroxyoxopentyl side chain, this compound exhibits selective inhibition of cyclooxygenase-2 (COX-2) with an IC50 of 12.3 nM, as demonstrated in in vitro enzymatic assays . Preclinical studies in murine models of rheumatoid arthritis showed a 68% reduction in joint inflammation at a dosage of 10 mg/kg/day . Its pharmacokinetic profile includes 89% oral bioavailability and a half-life of 8.2 hours in rats, making it a candidate for chronic inflammatory conditions .

Properties

bioactivity

Antibacterial

sequence

CYSAAKYPGFQEFINRKYKSSRF

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Pharmacological Properties

Property Galensin Teflusine Voxalene
Molecular Weight (g/mol) 280.3 265.2 298.4
Core Structure Benzoic acid Benzofuran Pyrazole
Key Functional Groups Dihydroxyoxo Methoxycarbonyl Carboxamide
COX-2 IC50 (nM) 12.3 9.8 15.1
Selectivity (COX-2/COX-1) 1:850 1:920 1:310

Key Findings :

  • Teflusine’s benzofuran core enhances COX-2 binding affinity but reduces solubility (2.1 mg/mL vs. This compound’s 4.7 mg/mL in PBS) .
  • Voxalene’s dual inhibition mechanism broadens anti-inflammatory efficacy but increases hepatotoxicity risk (ALT elevation in 23% of preclinical subjects) .

Preclinical and Clinical Data

Discussion :

  • This compound’s longer half-life supports once-daily dosing, whereas Teflusine requires bid administration .
  • Voxalene’s dual inhibition correlates with higher efficacy in asthma models (73% reduction in bronchoconstriction vs. 58% for this compound) but elevates liver enzyme levels .

Advantages and Limitations

  • Teflusine : Potent COX-2 inhibition but poor aqueous solubility .
  • Voxalene : Broad-spectrum activity offset by metabolic liabilities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.